[Methylenebis(oxy)]dimethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3754-41-4 |
|---|---|
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
hydroxymethoxymethoxymethanol |
InChI |
InChI=1S/C3H8O4/c4-1-6-3-7-2-5/h4-5H,1-3H2 |
InChI Key |
AHBBKNVAOOONGD-UHFFFAOYSA-N |
Canonical SMILES |
C(O)OCOCO |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Methylenebis Oxy Dimethanol
Reactivity Profiling of the Hydroxyl Functional Groups
The two primary alcohol, or hydroxymethyl, groups in [Methylenebis(oxy)]dimethanol are key centers of its reactivity, susceptible to reactions typical of alcohols, most notably esterification and etherification. wikipedia.org
Esterification can be readily achieved by reacting this compound with acyl chlorides or acid anhydrides. chemguide.co.uk The reaction with an acyl chloride, such as ethanoyl chloride, is vigorous at room temperature and proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding diester and hydrogen chloride. chemguide.co.ukchemguide.co.uk The use of a base like pyridine (B92270) is often employed to neutralize the HCl byproduct. libretexts.org Similarly, reaction with an acid anhydride (B1165640), like ethanoic anhydride, also produces the diester, although the reaction is typically slower and may require warming. chemguide.co.uk
Etherification of the hydroxyl groups can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form the diether. organic-chemistry.org
The reactivity of these hydroxyl groups is summarized in the table below, with illustrative examples based on established alcohol chemistry.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Room temperature, often with a base (e.g., pyridine) | [Methylenebis(oxy)]bis(ethane-2,1-diyl) diacetate |
| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Gentle heating | [Methylenebis(oxy)]bis(ethane-2,1-diyl) diacetate |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) & Strong Base (e.g., NaH) | Anhydrous solvent (e.g., THF) | 1,1'-[Methylenebis(oxy)]bis(methoxyethane) |
Investigations into the Stability and Reactivity of the Acetal (B89532) Linkages
The central feature of this compound is its two acetal linkages (-O-CH₂-O-). Acetal groups are known to be stable under neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions. masterorganicchemistry.comlibretexts.org The hydrolysis of acetals is a reversible process that regenerates the parent aldehyde (in this case, formaldehyde) and the alcohol components. masterorganicchemistry.com
The mechanism of acid-catalyzed acetal hydrolysis involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and an alcohol. masterorganicchemistry.comnih.gov This oxocarbenium ion is then attacked by water, and subsequent deprotonation yields the hemiacetal, which is further hydrolyzed to the aldehyde and another molecule of alcohol. The formation of the oxocarbenium ion is generally the rate-determining step. nih.gov
The stability of the acetal linkages in this compound is therefore highly dependent on the pH of the environment. In acidic solutions, the equilibrium will shift towards hydrolysis, while in neutral or basic media, the acetal structure will remain intact. The rate of hydrolysis is influenced by factors that stabilize the intermediate oxocarbenium ion; electron-donating groups attached to the acetal carbon would increase the rate of hydrolysis. nih.gov Conversely, protecting the hydroxyl groups as ethers could potentially influence the stability of the nearby acetal linkages.
The following table summarizes the stability profile of acetal linkages based on general principles.
| Condition | Stability of Acetal Linkages | Primary Reaction |
| Acidic (e.g., aqueous HCl) | Unstable | Hydrolysis |
| Neutral (e.g., water) | Generally stable, slow hydrolysis | Equilibrium with starting materials |
| Basic (e.g., aqueous NaOH) | Stable | No reaction at the acetal linkage |
Oligomerization and Controlled Polymerization Studies of this compound
The bifunctional nature of this compound, possessing two hydroxyl groups, makes it a potential monomer for step-growth polymerization, specifically polycondensation reactions. It can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters. rsc.orgnih.govnih.gov The resulting polymers would contain the flexible methylenebis(oxy) unit in the backbone, which would influence the material's properties, such as its glass transition temperature and thermal stability. rsc.org
Furthermore, intramolecular cyclization of this compound or its derivatives could potentially lead to the formation of cyclic ethers. These cyclic monomers could then undergo ring-opening polymerization (ROP) to produce polyethers. researchgate.netmdpi.comepo.orgrsc.org The driving force for ROP is often the relief of ring strain, which is more significant in smaller rings (e.g., three- or four-membered rings). researchgate.net
The potential polymerization reactions involving this compound are outlined in the table below.
| Polymerization Type | Comonomer | Expected Polymer | Potential Properties |
| Polycondensation | Dicarboxylic Acid (e.g., Adipic Acid) | Polyester | Flexible, potentially biodegradable |
| Polycondensation | Diacyl Chloride (e.g., Terephthaloyl Chloride) | Polyester | Potentially higher thermal stability |
| Ring-Opening Polymerization | (Following intramolecular cyclization) | Polyether | Dependent on the cyclic ether structure |
Reactions with Diverse Classes of Organic Reagents
The hydroxyl groups of this compound can undergo oxidation to yield the corresponding dicarbonyl compound. Mild oxidizing agents such as those used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) would be expected to oxidize the primary alcohol groups to aldehydes, yielding a dialdehyde. chemistrysteps.comwikipedia.orgmasterorganicchemistry.comvedantu.com Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding dicarboxylic acid.
Conversely, while the hydroxyl groups are already in their most reduced state, the acetal moiety is not susceptible to typical reduction by hydride reagents like lithium aluminum hydride (LiAlH₄). organicchemistrydata.orgpw.livemasterorganicchemistry.comquora.com However, if the hydroxyl groups were first oxidized to aldehydes or carboxylic acids, these could then be reduced back to primary alcohols using such reagents.
Reactions with organometallic reagents such as Grignard reagents are not expected to directly affect the hydroxyl or acetal groups under standard conditions, other than the acid-base reaction with the hydroxyl protons. If the hydroxyl groups were protected, the acetal would remain unreactive towards these nucleophiles. libretexts.org
A summary of the expected reactions with various classes of organic reagents is presented below.
| Reagent Class | Specific Reagent | Expected Transformation | Product |
| Mild Oxidizing Agent | Swern Oxidation Reagents | Oxidation of hydroxyl groups | [Methylenebis(oxy)]bis(methanal) |
| Strong Oxidizing Agent | Potassium Permanganate (KMnO₄) | Oxidation of hydroxyl groups | [Methylenebis(oxy)]bis(methanoic acid) |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | No reaction with the parent molecule | - |
| Organometallic Reagent | Grignard Reagent (e.g., CH₃MgBr) | Acid-base reaction with hydroxyl groups | Magnesium salt of the dialkoxide |
Structural Derivatization and Design of Functional Analogues Bearing the Methylenebis Oxy Motif
Synthesis and Characterization of Acetate and Other Ester Derivatives of [Methylenebis(oxy)]dimethanol
The transformation of the terminal hydroxyl groups of this compound into esters, such as acetates, is a fundamental step in its derivatization. While specific peer-reviewed studies on the esterification of this particular diol are limited, the synthesis of its diacetate, Methanol (B129727), [methylenebis(oxy)]bis-, diacetate (CAS 4082-92-2), is documented, with acetic anhydride (B1165640) and formaldehyde (B43269) listed as precursors. guidechem.com
The synthesis can be logically inferred to proceed via standard esterification protocols. One common method involves the reaction of the diol with an acyl chloride, such as ethanoyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270). The reaction is typically exothermic and proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the ester and a pyridinium (B92312) salt. chemguide.co.uklibretexts.orglibretexts.org
Alternatively, the use of a carboxylic acid anhydride, like acetic anhydride, often catalyzed by an acid (e.g., sulfuric acid) or a base, is a prevalent method for ester formation. cetjournal.ithzdr.de The reaction with acetic anhydride is a well-studied process, known for its exothermic nature and potential for thermal runaway if not controlled, particularly in industrial-scale synthesis. cetjournal.it The reaction produces the corresponding ester and a carboxylic acid as a byproduct. hzdr.de For "this compound," this would result in the formation of the diacetate and acetic acid.
The general reaction for the formation of Methanol, [methylenebis(oxy)]bis-, diacetate from this compound and acetic anhydride can be represented as:
HOCH₂OCH₂OCH₂OH + 2 (CH₃CO)₂O → CH₃COOCH₂OCH₂OCH₂OOCCH₃ + 2 CH₃COOH
The characterization of the resulting ester derivatives would rely on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be expected to show a downfield shift of the methylene (B1212753) protons adjacent to the newly formed ester linkage compared to the parent diol. Carbon-13 NMR (¹³C NMR) would show the appearance of a new carbonyl signal characteristic of the ester group. Infrared (IR) spectroscopy would be a key tool to confirm the presence of the ester functionality, with a strong characteristic C=O stretching vibration appearing in the region of 1735-1750 cm⁻¹.
Below is a table summarizing the key properties of the diacetate derivative and a representative esterification reaction.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Characterization Features (Predicted) |
|---|---|---|---|---|
| Methanol, [methylenebis(oxy)]bis-, diacetate | 4082-92-2 guidechem.com | C₇H₁₂O₆ | 192.17 g/mol | ¹H NMR: Shift of -CH₂O- protons; IR: Strong C=O stretch (~1740 cm⁻¹) |
| Reactants | Reagent/Catalyst | Product | General Conditions |
|---|---|---|---|
| This compound | Acetic Anhydride / H₂SO₄ (cat.) | This compound diacetate | Controlled temperature to manage exothermicity cetjournal.it |
| This compound | Ethanoyl Chloride / Pyridine | This compound diacetate | Anhydrous conditions, often at reduced temperatures chemguide.co.uk |
Integration of [Methylenebis(oxy)]-Based Bridging Units into Complex Molecular Architectures
The bifunctional nature of this compound and its derivatives makes the "[Methylenebis(oxy)]" motif an attractive candidate for a flexible bridging unit or "linker" in the construction of larger, more complex molecules such as macrocycles and polymers. enamine.netnih.gov
The synthesis of carbohydrate-based macrocycles, including crown ethers, is an area of significant interest due to their potential applications in asymmetric catalysis and molecular recognition. bme.hunih.govresearchgate.netmdpi.com These structures are typically formed by connecting two or more carbohydrate units with linker molecules. While direct examples using this compound as the linker are not prominent in the literature, the principles of macrocyclization suggest its potential utility.
Common strategies for forming such macrocycles involve Williamson ether synthesis or amide bond formation under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. researchgate.net For instance, carbohydrate derivatives with terminal hydroxyl groups can be reacted with a dihalide or ditosylate of a suitable linker. In this context, a ditosylate derivative of this compound could serve as the flexible linker to bridge two carbohydrate units.
The inherent flexibility of the -CH₂-O-CH₂-O-CH₂- chain could allow the resulting macrocycle to adopt various conformations, which might be advantageous for binding specific guest molecules. Research on other flexible linkers in carbohydrate-based crown ethers has shown that the flexibility of the linker can influence the catalytic activity and enantioselectivity of the resulting macrocycle. nih.gov
| Carbohydrate Precursor | Linker Precursor (from this compound) | Reaction Type | Potential Macrocycle Feature |
|---|---|---|---|
| Diol-functionalized sugar (e.g., a di-O-protected glucopyranoside) | This compound ditosylate | Williamson Ether Synthesis | Flexible, oxygen-rich cavity |
| Diamine-functionalized sugar | Dicarboxylic acid derivative of the [Methylenebis(oxy)] motif | Amide bond formation | Conformationally adaptable structure |
For example, a dicarboxylic acid derivative, 3,3'-methylenebis(oxy)dibenzoic acid, which contains a similar structural motif, has been successfully used as a primary ligand in the synthesis of a 1D chainlike coordination polymer with cobalt(II). researchgate.net This demonstrates the ability of the methylenebis(oxy)aryl unit to act as a linker in forming extended, macrocyclic-like structures. researchgate.net
The synthesis of such polymers could be achieved through polycondensation reactions, where the diol (this compound) or a dicarboxylic acid derivative is reacted with appropriate comonomers. The incorporation of this flexible, polar linker could be a strategy to tune the properties of otherwise rigid and poorly soluble conjugated polymers.
| Polymer Type | Role of [Methylenebis(oxy)] Motif | Potential Synthetic Route | Anticipated Property Modification |
|---|---|---|---|
| Polyester | Diol comonomer (this compound) | Polycondensation with a dicarboxylic acid | Increased flexibility, altered thermal properties |
| Coordination Polymer | Dicarboxylate linker (e.g., 3,3'-methylenebis(oxy)dibenzoic acid) researchgate.net | Self-assembly with metal ions researchgate.net | Formation of porous or macrocyclic structures researchgate.net |
Synthesis of Carbohydrate-Based Macrocyclic Systems
Comparative Research with Related Dihydroxymethyl Ether Analogues
To better understand the potential properties and applications of this compound derivatives, it is useful to compare them with structurally related analogues that have been more extensively studied.
A prominent bio-based analogue is 5,5′-Oxybis(methylene)bis(furan-5,2-diyl)dimethanol (OBMF-H). rsc.org This molecule contains a similar central ether linkage but incorporates furan (B31954) rings, which are rigid, planar, and aromatic-like structures. OBMF-H is typically synthesized by the reduction of 5,5′-[oxybis(methylene)]bis-2-furfural (OBMF). researchgate.net OBMF itself is a product of the self-etherification of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. researchgate.net
The presence of the furan rings imparts significant rigidity compared to the flexible aliphatic chain of this compound. This structural difference has profound implications for the materials derived from these diols. Polymers made from OBMF-H are expected to have higher glass transition temperatures and greater thermal stability due to the rigid furan units. researchgate.net Indeed, OBMF-H has been investigated as a potential bio-based alternative to bisphenol A (BPA) for the production of high-performance polymers like epoxy resins. rsc.org
| Property | This compound | 5,5′-Oxybis(methylene)bis(furan-5,2-diyl)dimethanol (OBMF-H) |
|---|---|---|
| Backbone Structure | Flexible, aliphatic | Rigid, contains furan rings |
| Source | Typically synthetic (e.g., from formaldehyde) | Bio-based (from HMF) researchgate.net |
| Potential Polymer Properties | Flexibility, lower Tg | Rigidity, higher Tg, thermal stability researchgate.net |
| Key Application Area | Hypothesized as a flexible linker | BPA replacement, high-performance polymers rsc.org |
Ethylene (B1197577) glycol bis(hydroxymethyl ether), also known as (Ethylenedioxy)dimethanol or EGForm, is another closely related analogue with the chemical formula C₄H₁₀O₄. It is structurally similar to this compound, but with an ethylene (-CH₂CH₂-) unit in the center of the ether chain instead of a methylene (-CH₂-) unit. This seemingly small difference can affect the molecule's flexibility, polarity, and reactivity.
EGForm is typically synthesized by the acid-catalyzed reaction of ethylene glycol with paraformaldehyde. It is a colorless, hygroscopic liquid used in a variety of applications, including as a preservative in metalworking fluids and in the synthesis of polymers and resins where it can enhance flexibility and durability.
Compared to this compound, the longer ethylene glycol spacer in EGForm may impart slightly different conformational preferences and chelating properties when used as a linker in macrocycles or polymers. The reactivity of the terminal hydroxymethyl groups in esterification or etherification reactions is expected to be very similar for both compounds. Both are part of a class of compounds that can be considered formaldehyde-releasing agents under certain conditions, a property that is central to their use as biocides but is excluded from the direct focus of this article. The study of EGForm provides a valuable reference for predicting the behavior and potential applications of this compound in materials science.
| Property | This compound | Ethylene Glycol Bis(hydroxymethyl ether) (EGForm) |
|---|---|---|
| Central Linker | -O-CH₂-O- | -O-CH₂CH₂-O- |
| Molecular Formula | C₃H₈O₄ pharmaffiliates.com | C₄H₁₀O₄ |
| Synthesis | From formaldehyde/methanol derivatives | From ethylene glycol and paraformaldehyde |
| Known Applications | Limited documented applications | Preservative, polymer synthesis |
Applications in Advanced Polymer Science and Engineered Materials
Contributions to Advanced Resin and Adhesive Chemistry
Application in Coatings, Sealants, and Composite Materials
The same chemical functionalities that make [Methylenebis(oxy)]dimethanol a candidate for wood adhesives also suggest its utility in coatings, sealants, and composite materials.
In coatings , its ability to form crosslinked networks can contribute to the development of hard, durable, and chemically resistant films. The ether linkages could provide flexibility, preventing the coating from becoming brittle and cracking. It could be used as a monomer or an additive in various resin systems, including alkyds, polyesters, and polyurethanes, to enhance their properties. basf.com
For sealants , the flexibility imparted by the ether backbone is a particularly desirable trait. Sealants must be able to accommodate joint movement without losing adhesion. By incorporating this compound into a sealant formulation, it may be possible to achieve a balance of flexibility, adhesion, and environmental resistance.
In the realm of composite materials , this compound could serve as a component of the matrix resin. Its ability to form a rigid, crosslinked network is essential for transferring load between the reinforcing fibers (e.g., glass, carbon, or natural fibers). The hydroxyl groups can also promote adhesion to the fiber surface, which is often treated with sizing agents that have compatible functional groups. The use of ether-containing monomers in dental composites has been explored to enhance hydrolytic stability, a principle that could be extended to other composite systems. nih.gov
Exploration of Biocidal Properties
There is an established understanding that certain compounds that release formaldehyde (B43269) exhibit biocidal activity. lu.se However, exploring the intrinsic biocidal properties of this compound, separate from formaldehyde release, requires an examination of its core structure.
Polyether structures themselves can exhibit some level of antimicrobial activity. The mechanism is often attributed to their ability to disrupt the cell membranes of microorganisms. While specific studies on the intrinsic biocidal action of this compound are scarce, it is plausible that its ether linkages could interact with the lipid bilayer of bacterial or fungal cells, leading to increased permeability and eventual cell death. Some studies have investigated the antimicrobial properties of polymers with intrinsic antimicrobial activity, which can include certain polyethers. rsc.org It's important to note that this is a potential mechanism and would require specific microbiological studies to confirm its efficacy and spectrum of activity for this particular compound.
Potential in Other Emerging Functional Material Systems
The unique structure of this compound opens up possibilities for its use in a variety of other advanced functional materials.
Biodegradable Polymers: The ether and acetal-like linkages in polymers derived from this compound could be susceptible to degradation under certain environmental conditions, making it a potential monomer for creating biodegradable plastics.
Hydrogels: The hydroxyl groups allow for the formation of hydrophilic polymers that can absorb large amounts of water, leading to the formation of hydrogels. These materials have applications in areas such as drug delivery, tissue engineering, and agriculture.
Stimuli-Responsive Materials: By incorporating this compound into a polymer backbone, it may be possible to create materials that change their properties in response to external stimuli such as pH, temperature, or light. This is an active area of research in the field of "smart" materials.
Crown Ether Analogs: The repeating ether units in polymers derived from this monomer bear some resemblance to crown ethers, which are known for their ability to selectively bind metal cations. This could lead to applications in areas such as ion-selective membranes and phase-transfer catalysis.
Advanced Analytical Characterization and Computational Studies
Comprehensive Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone for the analysis of [Methylenebis(oxy)]dimethanol, providing detailed information about its molecular structure and the presence of related species.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying the various oligomeric species present in formaldehyde (B43269) solutions, including this compound. libretexts.org
Solution-State NMR : Both ¹H and ¹³C NMR are used to study the chemical equilibria in solutions containing formaldehyde. nih.govfrontiersin.org In aqueous solutions, the signals from different polyoxymethylene glycols, HO(CH₂O)ₙH, can be resolved. For this compound (n=3), distinct peaks for the terminal hydroxymethyl (HO-CH₂-) groups and the central oxymethylene (-O-CH₂-O-) groups can be identified and integrated for quantitative analysis. nih.govfrontiersin.org Studies have successfully used NMR to determine the distribution of linear formaldehyde oligomers in formalin. nih.govfrontiersin.org
Solid-State NMR : While less common for this specific small molecule, solid-state NMR is invaluable for characterizing high-molecular-weight polyoxymethylene (POM) polymers. researchgate.net It provides information on the structure and dynamics of the polymer chains in their solid form, which can be relevant for understanding the behavior of oligomers as they precipitate or are part of a solid mixture.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is for illustrative purposes and actual experimental values can vary based on solvent and experimental conditions.
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H | HO-CH₂-O- | ~4.8 - 5.0 | Triplet (coupled to OH) |
| ¹H | -O-CH₂-O- | ~4.6 - 4.7 | Singlet |
| ¹³C | HO-CH₂-O- | ~85 - 90 | - |
| ¹³C | -O-CH₂-O- | ~90 - 95 | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a key technology for the accurate mass measurement and structural confirmation of chemical compounds. acs.org For formaldehyde derivatives, which are often present in complex mixtures, HRMS is essential for identifying individual oligomers. nih.govfrontiersin.org
Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used to detect and quantify formaldehyde derivatives. nih.govfrontiersin.org In the analysis of polyoxymethylene glycols, HRMS can distinguish between different oligomers (HO(CH₂O)ₙH) by their precise mass. Adduct formation, for example with sodium (M+Na)⁺, is common and helps in the identification of these molecules. researchgate.net While derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often used for formaldehyde analysis to overcome challenges in mass spectrometry, direct HRMS analysis of the oligomers in solution is also feasible. nih.govfrontiersin.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information on the functional groups and chain structures of polyoxymethylene species. researchgate.net
Infrared (IR) Spectroscopy : IR spectra of formaldehyde solutions are complex due to the presence of multiple oligomeric species and overlapping solvent bands. nih.govfrontiersin.org However, specific vibrational modes can be assigned. Key bands include those for C-O-C (ether) stretching, C-OH (alcohol) stretching, and various CH₂ bending and rocking modes. Studies have used Fourier Transform Infrared (FTIR) spectroscopy to identify formaldehyde derivatives in methanol (B129727) solutions. nih.govresearchgate.net
Raman Spectroscopy : Raman spectroscopy is particularly useful for studying these systems in aqueous solutions. researchgate.net The intensity of bands corresponding to C-O-C symmetric and antisymmetric stretching modes relates to the degree of polymerization. researchgate.net Specifically, one band can be attributed to the C-O-C groups within the oligomer chains, while another corresponds to the C-OH groups at the chain ends. researchgate.net Analysis of these band intensities as a function of concentration allows for the monitoring of the formation of oligomers like this compound (n=3) and higher. researchgate.net
Table 2: Key Vibrational Spectroscopy Bands for Polyoxymethylene Glycols Assignments are based on general findings for formaldehyde oligomers and may vary slightly for the specific n=3 compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|
| C-O-C Symmetric Stretch | ~910 | Raman researchgate.net |
| C-O-C Antisymmetric Stretch | ~1050 | Raman researchgate.net |
| CH₂ Rocking | ~1110 - 1160 | Raman researchgate.net |
| C-OH Stretch | Varies with concentration | Raman, IR researchgate.net |
| CH₂ Symmetric/Asymmetric Stretch | ~2840 - 2990 | Raman researchgate.net |
X-ray Crystallography for Precise Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a single crystal. rigaku.com This technique provides unambiguous data on bond lengths, bond angles, and conformation, leading to a complete molecular structure. utah.edu
For this compound, obtaining a single crystal suitable for X-ray diffraction could be challenging due to its likely instability and tendency to exist in equilibrium with other oligomers. However, the crystal structure of di(hydroxymethyl) ether has been determined as a ligand in a protein structure, confirming its molecular connectivity and conformation in a bound state. plos.orgnih.gov Such studies are invaluable for validating the structures proposed by other spectroscopic methods and for understanding intermolecular interactions. jhu.edu
Advanced Chromatographic Methods for Separation and Quantitative Analysis
Chromatography is essential for separating the components of complex mixtures, a common scenario for formaldehyde-derived products.
Gas Chromatography (GC) with Specialized Detection
Gas Chromatography (GC) is a standard technique for separating and analyzing volatile and thermally stable compounds. For the analysis of glycols and related polar compounds, specialized columns and derivatization are often required. nih.govscispace.com
The analysis of polyoxymethylene glycols like this compound by GC presents challenges due to their polarity and potential thermal instability. eurolab.net To overcome this, derivatization to more volatile and stable forms, such as trimethylsilyl (B98337) (TMS) ethers, is a common strategy. nih.gov Following derivatization, the compounds can be separated on a suitable capillary column, such as a DB-5MS or a polar polyethylene (B3416737) glycol (PEG) phase column, and detected by a mass spectrometer (GC-MS) or a Flame Ionization Detector (FID). scispace.comrestek.com GC-MS provides both separation and structural information, making it a powerful tool for identifying specific oligomers in a mixture. scispace.comacs.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound, primarily through the quantification of formaldehyde released from the compound. Due to the small and polar nature of formaldehyde and its lack of a strong UV chromophore, direct analysis is challenging. researchgate.net Therefore, a common and effective strategy involves a pre-column derivatization step. researchgate.net
The most widely used derivatizing agent for this purpose is 2,4-dinitrophenylhydrazine (DNPH). Formaldehyde reacts with DNPH to form a stable 2,4-dinitrophenylhydrazone derivative, which is highly responsive to UV detection. The concentration of this derivative, as determined by HPLC, directly correlates to the amount of formaldehyde released by this compound under specific conditions. researchgate.net
The separation is typically achieved using a reversed-phase HPLC method. A C18 column is commonly employed as the stationary phase, offering excellent separation for the DNPH derivative from other matrix components. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component, often a buffer like potassium dihydrogen phosphate (B84403), to ensure stable pH and reproducible retention times. researchgate.net Detection is performed using a UV or a photodiode array (PDA) detector, with the wavelength set for optimal absorbance of the hydrazone derivative. researchgate.netresearchgate.net
Studies on various formaldehyde-releasing agents have shown that the amount of formaldehyde detected is dependent on factors such as the sample matrix, pH, temperature, and storage time. researchgate.net HPLC methods allow for the precise quantification of these effects, providing valuable data on the stability and release kinetics of this compound.
Table 1: Typical HPLC Parameters for Analysis of Formaldehyde Released from Releaser Compounds via DNPH Derivatization
| Parameter | Specification | Purpose | Reference |
| Stationary Phase | C18 analytical column (e.g., 250 x 4.6 mm, 5 µm) | Provides reversed-phase separation of the nonpolar DNPH derivative. | researchgate.net |
| Mobile Phase | Acetonitrile : Buffered Water (e.g., 0.1 M KH₂PO₄, pH 5.5) | Elutes the analyte from the column, with the buffer controlling ionization. | researchgate.net |
| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) | Converts formaldehyde to a UV-active derivative for detection. | researchgate.net |
| Detection | Photodiode Array (PDA) or UV Detector (e.g., 210-360 nm) | Quantifies the separated derivative based on its light absorbance. | researchgate.netresearchgate.net |
| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and analysis time. | researchgate.netnih.gov |
Theoretical Chemistry and Computational Modeling of this compound
Computational modeling provides profound insights at the molecular level into the structure, stability, and reactivity of this compound, complementing experimental data.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules like this compound. nih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties. This approach is instrumental in understanding the thermodynamics of formaldehyde release from hemiformals like this compound. acs.org
Computational studies using DFT can determine key thermodynamic parameters such as enthalpy (ΔH) and Gibbs free energy (ΔG) for the equilibrium between the compound and its constituent parts (formaldehyde and methanol). acs.org Positive values for these parameters suggest that the equilibrium favors the stable, bound form of this compound, ensuring that it acts as a slow-release source of formaldehyde. acs.org
The choice of functional and basis set is critical for accuracy. Hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G* have been shown to provide a reliable balance between computational cost and precision for determining electron density and chemical reactivity in related molecular systems. nih.gov These calculations yield fundamental reactivity descriptors, as detailed in the table below.
Table 2: Key Molecular Properties of this compound Investigated by DFT
| Property | Description | Significance | Reference |
| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides the foundational structure for all other property calculations. | nih.gov |
| HOMO/LUMO Energies | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to donate or accept electrons, key to its reactivity. | nih.govmdpi.com |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity. | mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and interaction with external fields. | tandfonline.com |
| Thermochemical Data (ΔH, ΔG) | Enthalpy and Gibbs free energy of reaction. | Predicts the spontaneity and stability of the molecule relative to its dissociation products. | acs.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. aps.org For this compound, MD simulations are invaluable for exploring its conformational flexibility and how it interacts with its environment, particularly in aqueous solutions.
These simulations model the complex dance of the molecule, revealing which three-dimensional shapes (conformers) are most stable and how the molecule transitions between them. tandfonline.com This is governed by a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms. Furthermore, MD provides a detailed picture of intermolecular interactions, such as the hydrogen bonds formed between the hydroxyl groups of this compound and surrounding water molecules.
Studies on analogous systems, like ethylene (B1197577) glycol oligomers, have used MD simulations to dissect the thermodynamics of aggregation and solvation. rsc.org These analyses can quantify the energetic contributions of dye-solvent and dye-crowder interactions, offering a template for understanding how this compound behaves in complex solutions. rsc.org The simulations track the positions and velocities of every atom, allowing for the calculation of macroscopic properties from the microscopic behavior.
Table 3: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Example Specification | Description | Reference |
| Force Field | GROMOS, AMBER, CHARMM | A set of equations and parameters used to calculate the potential energy of the system. | rsc.org |
| Solvent Model | SPC/E, TIP3P | An explicit representation of water molecules to simulate an aqueous environment. | rsc.org |
| Boundary Conditions | Periodic Boundary Conditions (PBC) | Simulates a bulk system by replicating the simulation box in all directions, avoiding edge effects. | rsc.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration of the simulation, which must be long enough to observe the phenomena of interest. | nih.govresearchgate.net |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Defines the thermodynamic variables that are kept constant during the simulation (e.g., Temperature, Volume, Pressure). | rsc.org |
Quantum Chemical Investigations of Reaction Pathways and Transition States
Quantum chemical investigations, often employing DFT, are essential for elucidating the detailed mechanisms of chemical reactions. intibs.pl For this compound, this involves mapping the energy landscape of its formation and decomposition pathways. This analysis is not limited to the stable reactants and products but extends to the high-energy, short-lived structures known as transition states.
By calculating the energy of the transition state, researchers can determine the activation energy (energy barrier) of a reaction. This barrier dictates the reaction rate. Computational studies on the reactions of formaldehyde have shown that the presence of explicit water molecules can significantly lower these energy barriers by participating in the reaction mechanism, for instance, through proton relay. acs.org
Similar computational protocols have been successfully applied to the study of glycolaldehyde (B1209225) oligomerization, a process analogous to the formation of this compound. acs.org These studies calculate the free energies of various potential isomers and oligomers in solution, identifying the most favorable reaction pathways and equilibrium distributions. acs.org This approach provides a kinetic and thermodynamic understanding of the complex equilibria in which formaldehyde and its oligomers participate.
Table 4: Illustrative Reaction Coordinate Profile for this compound Decomposition
| Species | Description | Relative Energy (Illustrative) | Significance |
| Reactant | This compound | 0 kcal/mol | The starting, stable molecule. |
| Transition State | High-energy intermediate structure | +20 kcal/mol | The peak of the energy barrier; its energy determines the reaction rate. acs.org |
| Products | Formaldehyde + Methanol | -5 kcal/mol | The final, dissociated products. The energy difference from the reactant indicates reaction spontaneity. |
Future Research Directions and Emerging Paradigms in Methylenebis Oxy Dimethanol Chemistry
Unexplored Synthetic Avenues and Methodological Challenges
The traditional synthesis of [Methylenebis(oxy)]dimethanol likely involves the reaction of formaldehyde (B43269) and methanol (B129727). However, advancing its utility requires the development of more sophisticated and efficient synthetic methodologies.
Unexplored Avenues: Future synthetic research could pivot towards catalytic routes that offer enhanced control and sustainability. The use of heterogeneous acid catalysts, such as zeolites or functionalized mesoporous materials, could provide pathways to higher yields and selectivities, minimizing the formation of oligomeric byproducts which is a common challenge in formaldehyde chemistry. researchgate.net Drawing inspiration from the synthesis of other complex diols and polyols, enzymatic catalysis presents a frontier for producing this compound with high purity under mild, environmentally benign conditions. ualberta.ca Furthermore, the development of continuous flow processes could address challenges of reaction control and scalability, allowing for precise management of temperature and residence time to optimize monomer production.
Methodological Challenges: A primary challenge in synthesizing this compound is controlling the reaction between formaldehyde and methanol to prevent the formation of polyoxymethylene chains and other side products. researchgate.netessentialchemicalindustry.org Achieving high purity of the monomer is critical for its subsequent use, especially in polymerization. tandfonline.com Future research must address the development of advanced purification techniques, potentially involving reactive distillation or membrane separation, to isolate the target molecule efficiently. Another significant challenge is the sourcing of reactants. While conventionally derived from fossil fuels, a key future direction is the synthesis from renewable feedstocks. Investigating direct synthesis from bio-derived methanol and formaldehyde, which can be produced from biogas, CO2, or biomass, is crucial for positioning this compound as a sustainable chemical building block. essentialchemicalindustry.orgrsc.org
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Heterogeneous Catalysis | Improved selectivity, catalyst recyclability, simplified purification. | Catalyst deactivation, mass transfer limitations. |
| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability, low volumetric yields. |
| Continuous Flow Reaction | Precise control of reaction parameters, enhanced safety, scalability. | Reactor fouling, complex setup for multi-phase systems. |
| Bio-derived Feedstocks | Reduced carbon footprint, alignment with circular economy principles. | Economic viability, purity of bio-based reactants. |
Development of Novel Functionalizations and Applications
The two primary hydroxyl groups and the central acetal (B89532) linkage of this compound are ripe for chemical modification, opening a vast landscape of potential derivatives and applications.
Novel Functionalizations: The terminal hydroxyl groups are prime targets for a range of transformations. rsc.org Esterification or transesterification can yield novel di-esters, useful as specialty plasticizers, solvents, or as monomers for polyesters. Etherification reactions could attach a variety of functional side chains, tuning the molecule's solubility, reactivity, or thermal properties. Reaction with isocyanates would produce di-carbamates, which could serve as cross-linkers or chain extenders in polyurethane chemistry. industrialchemicals.gov.au Recent advances in the selective functionalization of diols using organocatalysis could be applied to achieve mono-functionalized derivatives, creating valuable asymmetrical building blocks. ualberta.carsc.org
The reactivity of the central methylenebis(oxy) unit also warrants investigation. While stable under neutral and basic conditions, the formal acetal linkage is susceptible to cleavage under acidic conditions. This inherent instability can be harnessed as a "designed-to-degrade" feature in new materials. Theoretical studies on the methylenebis(oxy) biradical suggest its potential involvement in cycloaddition reactions, an area of reactivity that remains experimentally unexplored for this molecule. smu.eduresearchgate.netacs.org
Emerging Applications: Based on these functionalization possibilities, this compound could find use in several high-value areas. Its structure is analogous to diols used as preservatives and biocides in metalworking fluids and water-based paints; this suggests a potential application space to be explored. The molecule's flexibility and di-functionality make it an attractive candidate for creating novel crown ethers or other macrocycles for chelation applications. acs.orgsioc-journal.cn In the field of energetic materials, the core structure could be nitrated or otherwise functionalized to produce new high-energy-density compounds, similar to related polyol nitrates. google.com Furthermore, its properties could make it suitable for use in biomedical applications, such as in the synthesis of degradable polymers for drug delivery or medical devices, an area where acetals are already employed. boydbiomedical.com
| Functionalization Reaction | Resulting Derivative Class | Potential Application |
| Esterification | Polyesters, Di-esters | Degradable polymers, specialty plasticizers, coatings. |
| Etherification | Di-ethers, Polyethers | Surfactants, functional fluids, phase transfer catalysts. |
| Carbamation | Polyurethanes, Di-carbamates | Cross-linkers, adhesives, elastomers. |
| Acetal Cleavage | Formaldehyde, Methanol | Trigger for material degradation, controlled release systems. |
Integration into Multi-component Systems and Advanced Hybrid Materials
The bifunctional nature of this compound makes it an ideal candidate for integration as a monomer or cross-linking agent in a wide array of polymeric and hybrid materials.
Polymer Systems: this compound can be directly employed as a diol monomer in polycondensation reactions. Its incorporation into polyesters, polycarbonates, and polyurethanes could impart unique properties. The flexible diether linkage in the backbone would likely lower the glass transition temperature and increase the chain mobility of the resulting polymer compared to those made with more rigid diols. industrialchemicals.gov.au This could be advantageous for creating novel elastomers or flexible films. Critically, the acid-labile acetal bond integrated into the polymer backbone offers a pathway to chemically recyclable or degradable polymers, a highly sought-after feature in modern materials science. researchgate.net It can also be envisioned as a reactive diluent or cross-linker in radiation-curable resins, where its hydroxyl groups can react into an acrylate (B77674) or epoxy network, enhancing flexibility and adhesion. googleapis.com
Advanced Hybrid Materials: Beyond purely organic polymers, this compound can serve as a molecular bridge in organic-inorganic hybrid materials. The terminal hydroxyl groups can be reacted with inorganic precursors, such as silanes or metal alkoxides, through a sol-gel process. This would allow for the covalent integration of the flexible methylenebis(oxy) unit into silica (B1680970) or titania networks, creating novel hybrid glasses or coatings with tailored mechanical and thermal properties. Such materials could find applications as scratch-resistant coatings, functionalized surfaces, or composite matrices.
Broader Implications for Sustainable Chemical Innovation and Circular Economy
The potential of this compound extends beyond its technical applications, touching upon the core principles of sustainable chemistry and the circular economy. mdpi.comunibe.ch
Sustainable Chemical Innovation: this compound is fundamentally a C1 chemical, derived from formaldehyde and methanol. essentialchemicalindustry.org As the chemical industry seeks to diversify its feedstock base, the ability to produce these C1 building blocks from non-fossil resources such as captured CO2, biomass, or municipal waste is a major area of research. rsc.org Establishing efficient synthetic routes to this compound from these renewable C1 sources would position it as a key platform molecule in a future bio-economy. Its synthesis aligns with several of the 12 Principles of Green Chemistry, including atom economy (if synthesized efficiently) and the use of renewable feedstocks. carloerbareagents.comwordpress.com
Circular Economy: The integration of this compound into polymers offers a compelling model for a circular economy. mdpi.com The acid-sensitive acetal linkage provides a "release valve" for de-polymerization. researchgate.net Polyesters or polyurethanes made with this monomer could, at their end-of-life, be treated with a mild acid catalyst to break them down into smaller molecules, potentially even recovering the original monomers for re-polymerization. This "design for recycling" approach is a significant departure from traditional, mechanically recycled plastics and is a key goal of circular economic models. By enabling chemical recycling, materials based on this compound could help reduce landfill waste and decrease the demand for virgin, fossil-derived resources. This vision of creating materials that are both functional during their use phase and designed for disassembly and reuse at their end-of-life represents a paradigm shift in materials science, with this compound as a potential enabler.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
